4,4'-di-tert-butyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide
Overview
Description
4,4’-di-tert-butyl-N-cyano-[2,2’-bipyridine]-6-carboximidamide is a bipyridine cyanocarboxamidine ligand. This compound is known for its role in enabling nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-di-tert-butyl-N-cyano-[2,2’-bipyridine]-6-carboximidamide involves the Hiyama-Denmark cross-coupling reaction. This method uses 4-(tert-butyl)-2-(tert-butyldimethylsilyl)pyridine and 2-bromo-4-(tert-butyl)pyridine as starting materials . The reaction conditions typically involve the use of Na2S2O8 as an oxidant and Ir(ppy)2(dtbpy)PF6 as a photocatalyst in a DMSO/DCE solvent system under visible light irradiation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-di-tert-butyl-N-cyano-[2,2’-bipyridine]-6-carboximidamide primarily undergoes cross-electrophile coupling reactions. These reactions involve the coupling of aryl and alkyl halides in the presence of nickel catalysts .
Common Reagents and Conditions
The common reagents used in these reactions include nickel catalysts, such as nickel(II) chloride ethylene glycol dimethyl ether complex, and various aryl and alkyl halides . The reactions are typically carried out under mild conditions with in-situ bromination enabling formal cross-electrophile coupling of alcohols with aryl and alkenyl halides .
Major Products
The major products formed from these reactions are diverse aryl and alkyl halides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
4,4’-di-tert-butyl-N-cyano-[2,2’-bipyridine]-6-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism by which 4,4’-di-tert-butyl-N-cyano-[2,2’-bipyridine]-6-carboximidamide exerts its effects involves its role as a ligand in nickel-catalyzed reactions. The compound coordinates with nickel to form a complex that facilitates the cross-electrophile coupling of aryl and alkyl halides . This process involves the activation of the halides and the subsequent formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Di-tert-butyl-2,2’-bipyridine
- 4,4’-Di-tert-butyl-6-(1H-tetrazol-5-yl)-2,2’-bipyridine
- 4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine
Uniqueness
4,4’-di-tert-butyl-N-cyano-[2,2’-bipyridine]-6-carboximidamide is unique due to its cyanocarboxamidine functional group, which enhances its ability to act as a ligand in nickel-catalyzed cross-electrophile couplings. This makes it particularly effective in facilitating the coupling of diverse aryl and alkyl halides under mild conditions .
Properties
IUPAC Name |
4-tert-butyl-6-(4-tert-butylpyridin-2-yl)-N'-cyanopyridine-2-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-19(2,3)13-7-8-23-15(9-13)16-10-14(20(4,5)6)11-17(25-16)18(22)24-12-21/h7-11H,1-6H3,(H2,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZVYVQLBVTSLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC(=CC(=C2)C(C)(C)C)C(=NC#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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